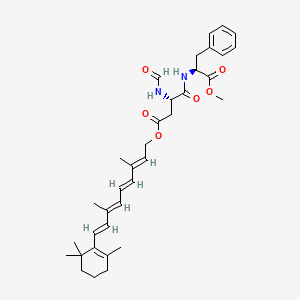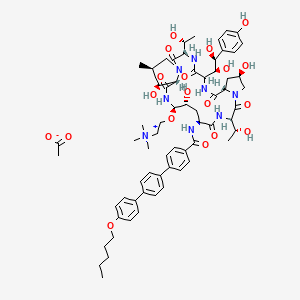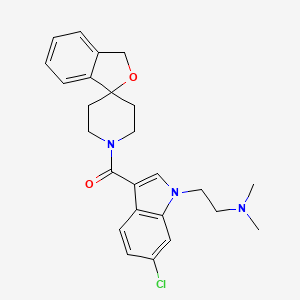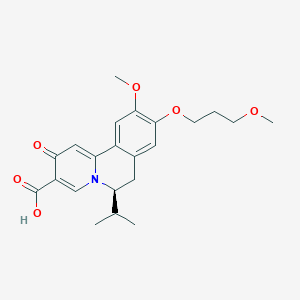![molecular formula C28H31N3O3 B610530 1-{4-[(R)-3-[(E)-Hydroxyimino]-3-(2-methyl-pyridin-4-yl)-1-o-tolyl-propyl]-phenyl}-piperidine-4-carboxylic acid CAS No. 1354812-99-9](/img/structure/B610530.png)
1-{4-[(R)-3-[(E)-Hydroxyimino]-3-(2-methyl-pyridin-4-yl)-1-o-tolyl-propyl]-phenyl}-piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RO5527239 is a potent, orally available GPBAR1 agonist.
Applications De Recherche Scientifique
Aurora Kinase Inhibition in Cancer Treatment
1-{4-[(R)-3-[(E)-Hydroxyimino]-3-(2-methyl-pyridin-4-yl)-1-o-tolyl-propyl]-phenyl}-piperidine-4-carboxylic acid has been found to inhibit Aurora A, an enzyme involved in cell division. This inhibition is potentially useful in the treatment of cancer by impairing the proliferation of cancer cells (ロバート ヘンリー,ジェームズ, 2006).
Synthesis of Piperidine Derivatives
The compound is involved in the synthesis of piperidine derivatives, which are versatile intermediates in the production of a wide range of amines. This synthesis process is significant for medicinal chemistry and pharmaceutical applications (H. P. Acharya & D. Clive, 2010).
Antimicrobial Activity
Several studies have shown that compounds related to this compound exhibit significant antimicrobial activities. These activities are important in the development of new antibacterial and antifungal agents (R. Shastri & Post, 2019).
Piperidine Analogues in Cancer Research
Piperidine analogues, related to this compound, have been shown to efficiently block the formation of blood vessels in vivo and exhibit potential as anticancer agents due to their anti-angiogenic and cytotoxic effects (Vinaya Kambappa et al., 2017).
Piperidine-Based Compounds in Neurological Research
Compounds similar to this compound have been studied for their potential as glycine transporter 1 inhibitors. These inhibitors may have implications in treating neurological disorders by affecting glycine levels in the brain (Shuji Yamamoto et al., 2016).
Crystallography and Molecular Packing Studies
This compound's related structures have been analyzed for their crystallographic properties, providing insights into molecular packing in crystals. These studies are crucial for understanding the physical and chemical properties of pharmaceutical compounds (L. Kuleshova & V. Khrustalev, 2000).
Propriétés
Numéro CAS |
1354812-99-9 |
|---|---|
Formule moléculaire |
C28H31N3O3 |
Poids moléculaire |
457.57 |
Nom IUPAC |
1-[4-[(1R,3Z)-3-hydroxyimino-1-(2-methylphenyl)-3-(2-methylpyridin-4-yl)propyl]phenyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C28H31N3O3/c1-19-5-3-4-6-25(19)26(18-27(30-34)23-11-14-29-20(2)17-23)21-7-9-24(10-8-21)31-15-12-22(13-16-31)28(32)33/h3-11,14,17,22,26,34H,12-13,15-16,18H2,1-2H3,(H,32,33)/b30-27-/t26-/m1/s1 |
Clé InChI |
FYRQRNSTHCHLNF-OOBIRXJLSA-N |
SMILES |
CC1=CC=CC=C1C(CC(=NO)C2=CC(=NC=C2)C)C3=CC=C(C=C3)N4CCC(CC4)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
RO5527239; RO-5527239; RO 5527239; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-Isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid](/img/structure/B610460.png)


![methyl (2S)-2-[[(2Z)-2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-3-phenylpropanoate](/img/structure/B610468.png)
